N-(2-Succinyl) Fluvoxamine is a chemical compound derived from fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder and other mental health conditions. This compound serves as an important intermediate in organic synthesis, facilitating the development of various pharmaceutical agents and scaffolds for drug design. Its chemical structure is characterized by the addition of a succinyl group to the fluvoxamine molecule, enhancing its potential applications in medicinal chemistry.
N-(2-Succinyl) Fluvoxamine is classified as a derivative of fluvoxamine, which itself belongs to the class of SSRIs. The compound can be sourced through synthetic routes involving fluvoxamine and succinic anhydride. Its chemical structure is denoted by the CAS number 259526-43-7, indicating its unique identity in chemical databases.
The synthesis of N-(2-Succinyl) Fluvoxamine involves a straightforward reaction between fluvoxamine and succinic anhydride. The process typically requires the following steps:
The reaction conditions are optimized to maximize yield while minimizing impurities. Industrial production may utilize high-purity reagents and controlled environments to ensure consistency and quality.
N-(2-Succinyl) Fluvoxamine has a distinct molecular structure characterized by its fluvoxamine backbone with a succinyl substituent. The molecular formula can be represented as CHNO, highlighting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The structural modifications impart unique properties that enhance its utility in drug synthesis.
N-(2-Succinyl) Fluvoxamine is capable of undergoing various chemical reactions:
These reactions allow for further functionalization of the compound, expanding its applicability in synthetic organic chemistry.
N-(2-Succinyl) Fluvoxamine retains some pharmacological properties of fluvoxamine, primarily acting as a selective serotonin reuptake inhibitor. It enhances serotonin levels in the synaptic cleft by blocking its reuptake at neuronal membranes, thereby increasing serotonin availability for receptor activation. This mechanism underlies its therapeutic effects in treating mood disorders.
These properties are critical for determining its behavior in various chemical environments and applications.
N-(2-Succinyl) Fluvoxamine serves as an intermediate in the synthesis of other pharmaceutical compounds, particularly those targeting mental health disorders. Its role in drug development extends beyond SSRIs, making it valuable for creating diverse scaffolds for antibiotics and other therapeutic agents. Ongoing research may further elucidate its potential applications in medicinal chemistry and pharmacology.
N-(2-Succinyl) Fluvoxamine is a structurally modified derivative of the antidepressant agent fluvoxamine, incorporating a succinyl moiety. Its molecular formula is C₁₉H₂₅F₃N₂O₆, with a molecular weight of 434.41 g/mol, consistent across pharmacological databases and commercial standards [2] [3] [4]. The compound arises from the reaction between fluvoxamine’s amino group and succinic anhydride, forming an amide linkage. This modification classifies it as a designated impurity in fluvoxamine manufacturing, as recognized by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) [5] [6]. Synonyms include Succinyl fluvoxamine, Fluvoxamine Maleate EP Impurity C, and N-(2-Succinyl) Fluvoxamine [5] [6].
Property | Value |
---|---|
CAS Number | 259526-43-7 |
Molecular Formula | C₁₉H₂₅F₃N₂O₆ |
Exact Mass | 434.1665 Da |
Synonyms | Fluvoxamine EP Impurity C, Succinyl fluvoxamine |
The systematic IUPAC name is (2RS)-2-[[2-[[[(1E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]amino]butanedioic acid, reflecting its oxime ether linkage and the E-configuration of the fluvoxamine-derived imine [3] [5] [6]. The stereocenter at the succinyl moiety’s C2 position is racemic (denoted "2RS"), indicating a 1:1 mixture of R and S enantiomers. This racemization occurs during synthesis and is documented in analytical characterizations [6]. No evidence of stereoselective purification exists in commercial supplies, as confirmed by pharmacopeial testing methods [5].
Reported properties include:
Nuclear Magnetic Resonance (NMR)
Lot-specific ¹H-NMR, ¹³C-NMR, and 2D spectra (COSY, HSQC) are provided with certified reference materials. Key features include [3] [6]:
Infrared Spectroscopy (IR)
IR spectra confirm functional groups:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) shows:
Technique | Key Signals | Assignment |
---|---|---|
¹H-NMR | δ 3.78 (s) | Methoxy protons |
¹³C-NMR | δ 125.5 (q, J=275 Hz) | CF₃ carbon |
IR | 1710–1750 cm⁻¹ | Carboxylic acid C=O stretch |
HRMS | 435.1743 [M+H]⁺ (calc. 435.1739) | Molecular ion |
No single-crystal X-ray structures are reported, suggesting limited crystallinity or amorphous solid-state behavior. Thermal stability is characterized via:
Compound Name | CAS Number |
---|---|
N-(2-Succinyl) Fluvoxamine | 259526-43-7 |
Fluvoxamine Maleate EP Impurity C | 259526-43-7 |
Succinyl fluvoxamine | 259526-43-7 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7